molecular formula C16H16BrNO4 B2545994 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1794843-29-0

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2545994
CAS No.: 1794843-29-0
M. Wt: 366.211
InChI Key: XFARDWGUNBVRTK-UHFFFAOYSA-N
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Description

The compound features a 5-bromofuran-2-carboxylate ester core linked to a 4-ethylbenzyl group via an amino-oxoethyl spacer. This design incorporates halogen (bromine) and aromatic (ethylbenzyl) moieties, which are common in bioactive molecules due to their influence on target binding and metabolic stability.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-2-11-3-5-12(6-4-11)9-18-15(19)10-21-16(20)13-7-8-14(17)22-13/h3-8H,2,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARDWGUNBVRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted furan derivatives with various functional groups.

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is not well-documented. it is likely to interact with biological targets through its functional groups. The furan ring and the bromine atom may facilitate binding to specific enzymes or receptors, while the amino and carbonyl groups may participate in hydrogen bonding or electrostatic interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of brominated furan/benzofuran derivatives. Key structural analogs, along with their differences, are summarized below:

Compound Name Substituents/Modifications Similarity Score Molecular Weight (g/mol) Key Implications Reference
Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate Methyl at benzofuran C4; ester group 0.96 ~269.1 Increased lipophilicity; steric hindrance
5-Bromobenzofuran-2-carboxylic acid Carboxylic acid instead of ester 0.95 ~241.0 Enhanced solubility; potential ionizability
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenylbenzofuran-3-carboxylate Fluorophenyl, phenyl, and ethoxy substituents N/A ~489.3 Improved metabolic stability (fluorine)
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate Dimethoxyanilino side chain N/A ~397.1 Electron-rich aromatic system; H-bonding

Key Observations :

  • Functional Group Modifications : Replacing the ester with a carboxylic acid (e.g., 5-Bromobenzofuran-2-carboxylic acid) introduces ionizability, which may improve pharmacokinetic properties like renal clearance .
  • Halogen Variations : Fluorine in analogs (e.g., compound from ) enhances metabolic stability due to strong C-F bonds, whereas bromine offers steric bulk and polarizability for target interactions .

Crystallographic and Conformational Comparisons

Ethyl 5-bromobenzofuran-2-carboxylate () exhibits near-planar geometry between the carboxyl group and benzofuran ring (4.8° deviation), a feature critical for π-π stacking in target binding . In contrast, bulkier substituents (e.g., 4-ethylbenzyl in the target compound) likely disrupt planarity, altering binding modes or crystal packing efficiency.

Pharmacological Potential (Inferred from Analogs)

While direct pharmacological data for the target compound is unavailable, structurally related benzofuran derivatives show diverse activities:

  • Anticancer Potential: Analogs with bromine and aromatic side chains (e.g., AZD1152 intermediates) are kinase inhibitors, suggesting the target compound may interact with similar enzymatic targets .
  • Antimicrobial Activity : Brominated furans (e.g., derivatives) often exhibit antimicrobial properties due to electrophilic reactivity .

Biological Activity

The compound 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate (CAS Number: 1794843-29-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a bromine atom and an ethylbenzyl amino group. Its molecular formula is C17H18BrN2O4, with a molecular weight of approximately 392.24 g/mol. The presence of the furan moiety is significant as it often contributes to the compound's biological properties.

Research indicates that compounds containing furan derivatives can exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Furan-based compounds have been shown to possess antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or function.
  • Antitumor Activity : Some studies suggest that furan derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Anti-inflammatory Effects : Furan compounds may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study published in PMC explored the antimicrobial effects of various furan derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic applications in treating infections .
  • Antitumor Properties :
    In preclinical trials, the compound demonstrated notable cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Mechanism :
    Another investigation assessed the anti-inflammatory properties of furan derivatives, where the compound was shown to downregulate TNF-alpha and IL-6 levels in vitro. This suggests its possible utility in managing chronic inflammatory conditions .

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